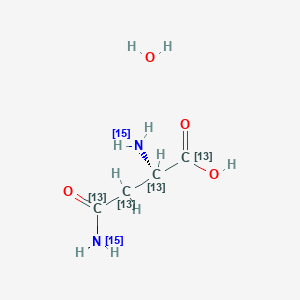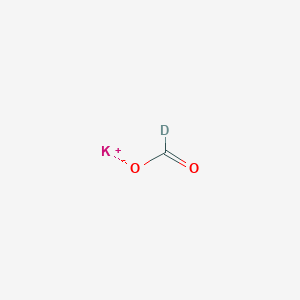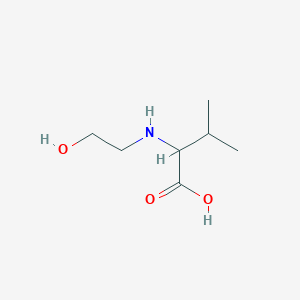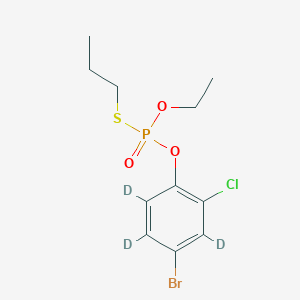
Cobalt oxalate dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt oxalate dihydrate is an inorganic compound with the chemical formula CoC₂O₄·2H₂O. It appears as a gray or pink powder and is odorless. This compound is a coordination polymer where oxalate ligands bridge cobalt centers, each adopting an octahedral coordination geometry . It is used in various applications, including the preparation of cobalt catalysts and cobalt metal powder for powder-metallurgical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cobalt oxalate dihydrate can be synthesized through several methods. One common method involves the reaction of cobalt nitrate hexahydrate with oxalic acid in a solvent. The solutions are mixed and subjected to a water bath reaction . Another method involves the thermal decomposition of cobalt precursors under controlled conditions, such as in an inert, reducing, or oxidizing gaseous atmosphere .
Industrial Production Methods: In industrial settings, this compound is often produced during the recycling of lithium-ion batteries. Cobalt is obtained from the cathode material (LiCoO₂) by leaching with sulfuric acid and then precipitated with ammonium oxalate .
Analyse Des Réactions Chimiques
Types of Reactions: Cobalt oxalate dihydrate undergoes various chemical reactions, including thermal decomposition, hydrolysis, and complex formation.
Common Reagents and Conditions:
Thermal Decomposition: When heated, this compound decomposes to form cobalt oxide (CoO) and carbon dioxide (CO₂).
Hydrolysis: In the presence of potassium hydroxide or sodium carbonate, this compound undergoes hydrolysis.
Major Products:
Thermal Decomposition: Cobalt oxide (CoO) and carbon dioxide (CO₂).
Hydrolysis: Cobalt hydroxide and oxalic acid.
Applications De Recherche Scientifique
Cobalt oxalate dihydrate has numerous applications in scientific research:
Biology and Medicine: While specific biological and medical applications are less common, cobalt compounds are generally studied for their potential in various biochemical processes.
Industry: It serves as a stabilizer for hydrogen cyanide and as a temperature indicator.
Mécanisme D'action
The mechanism of action of cobalt oxalate dihydrate primarily involves its thermal decomposition and hydrolysis. During thermal decomposition, the compound undergoes nucleation and growth, with an apparent activation energy of 99.84 kJ·mol⁻¹ . The pre-exponential factor ranges from 3.427×10⁹ to 3.872×10⁹ s⁻¹, indicating a nucleation and growth mechanism .
Comparaison Avec Des Composés Similaires
- Cobalt(III) oxalate complexes ([Co(C₂O₄)₃]³⁻)
- Cobalt(II) oxalate (CoC₂O₄)
- Cobalt(II) acetate (Co(C₂H₃O₂)₂)
Cobalt oxalate dihydrate stands out due to its specific applications in catalysis, powder metallurgy, and battery recycling.
Propriétés
Formule moléculaire |
C2H6CoO6 |
|---|---|
Poids moléculaire |
185.00 g/mol |
Nom IUPAC |
cobalt;oxalic acid;dihydrate |
InChI |
InChI=1S/C2H2O4.Co.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2 |
Clé InChI |
PYEOGJIUTIEIRN-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(=O)O)O.O.O.[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Ethyl-N-isopropylpropan-2-aminium 3-(2,3-difluoro-4-nitrophenyl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12060760.png)


![N6-[4-[[[4-[[[(2-Aminoethyl)amino]carbonyl]methyl]-anilino]carbonyl]methyl]phenyl]adenosine hydrate](/img/structure/B12060781.png)










